molecular formula C10H10FO2S- B12341689 Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester

Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester

Cat. No.: B12341689
M. Wt: 213.25 g/mol
InChI Key: RXUJETLFFOEPGU-UHFFFAOYSA-M
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Description

Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a fluorophenyl group attached to a thioacetic acid moiety, which is further esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester typically involves the reaction of 4-fluorothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioester group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester involves its interaction with biological targets through its functional groups. The thioester moiety can undergo hydrolysis to release the active thiol, which can then interact with proteins and enzymes, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid,2-[(4-fluorophenyl)thio]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Acetic acid,2-[(4-chlorophenyl)thio]-, ethyl ester: Contains a chlorophenyl group instead of a fluorophenyl group.

    Acetic acid,2-[(4-bromophenyl)thio]-, ethyl ester: Contains a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10FO2S-

Molecular Weight

213.25 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanylbutanoate

InChI

InChI=1S/C10H11FO2S/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)/p-1

InChI Key

RXUJETLFFOEPGU-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])SC1=CC=C(C=C1)F

Origin of Product

United States

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